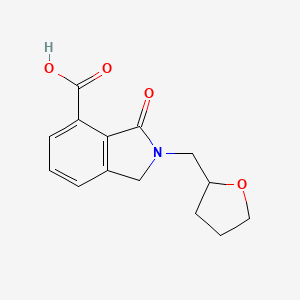

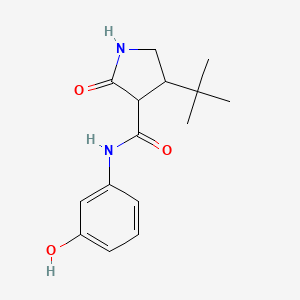

4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide involves various strategies. For instance, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are structurally related to the compound of interest, were synthesized and evaluated for their anti-inflammatory and analgesic properties . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds, demonstrates the versatility of tert-butyl-protected intermediates in synthesizing complex molecules .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of related compounds. For example, the crystal structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate shows the pyrrolidinone ring in an envelope conformation . The molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl-protected compounds can be inferred from the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which was achieved through a condensation reaction . The synthesis of 4-(4-aminophenoxy)-2-(alkyl carbamoyl) pyridines from N-alkyl-4-chloro-2-pyridine carboxamides and p-aminophenol potassium also highlights the reactivity of tert-butyl-protected pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be deduced from their characterization. For instance, the solubility and thermal stability of polyamides derived from 4-tert-butylcatechol were studied, showing that these materials are noncrystalline, soluble in polar solvents, and have high thermal stability . The crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduced form indicates strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure .

Scientific Research Applications

Synthesis and Properties of Ortho-Linked Polyamides

Research by Hsiao et al. (2000) delves into the synthesis of new polyamides using 4-tert-butylcatechol derivatives, showcasing their potential in creating noncrystalline, flexible, and thermally stable films. These materials have applications in various industries due to their solubility and thermal properties.

Aromatic Polyamides from Bis(Ether-Carboxylic Acid)

Yang et al. (1999) explored the synthesis of aromatic polyamides from derivatives of 4-tert-butylcatechol. Their work resulted in transparent, tough films from these polyamides, highlighting their potential in material science applications.

Fluorescent and Electrochromic Polyamides

The study by Hsiao et al. (2010) on the synthesis of triphenylamine-based polyamides demonstrates the potential of 4-tert-butyl derivatives in creating materials with unique optical and electrochromic properties, making them suitable for advanced technological applications.

Soluble Rigid-Rod Polyamides

Research by Spiliopoulos and Mikroyannidis (1998) investigates the synthesis of polyamides with 4-tert-butyl derivatives, emphasizing their enhanced solubility and potential in creating materials with specific mechanical properties.

Antioxidant Properties in Biological Environment

Volod’kin et al.'s studies in 2013 and 2011 on 4-tert-butyl derivatives reveal their potential as antioxidants in biological environments. Their quantum-chemical calculations suggest these compounds' suitability in pharmaceutical and biological applications.

Polyamide Synthesis and Properties

The works of Liaw et al. (1997) and focus on the synthesis of polyamides using 4-tert-butyl derivatives, showcasing their solubility and thermal stability. This research underlines the importance of these compounds in creating advanced materials with desirable properties.

Substitution and Radical Reactions of Phenylazocarboxylates

The study by Jasch et al. (2012) explores the versatility of tert-butyl phenylazocarboxylates, including 4-tert-butyl derivatives, in organic synthesis. Their findings are crucial for understanding the chemical reactivity and potential applications in synthetic chemistry.

Polyimides with High Thermal Stability

Chern et al. (2009) in their research demonstrate the use of 4-tert-butyl derivatives in synthesizing polyimides with high thermal stability and solubility, highlighting their utility in high-performance material applications.

Versatile Intermediates for Asymmetric Synthesis

Ellman et al. (2002), in their study, investigate N-tert-butanesulfinyl imines, demonstrating their versatility as intermediates in the asymmetric synthesis of amines, which has significant implications in pharmaceutical synthesis.

Polyamides with Enhanced Electrochromic Properties

The work by Hsiao et al. (2009) on electrochromic polyamides using 4-tert-butyl derivatives highlights the potential of these materials in electrochromic applications, such as smart windows and display technologies.

properties

IUPAC Name |

4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-15(2,3)11-8-16-13(19)12(11)14(20)17-9-5-4-6-10(18)7-9/h4-7,11-12,18H,8H2,1-3H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVBFHVEASUAEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-Dimethylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2550175.png)

![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2550176.png)

![2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2550180.png)

![N-(3-(diethylamino)propyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B2550181.png)

![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2550183.png)

![1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole](/img/structure/B2550185.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2550186.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2550188.png)

![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)